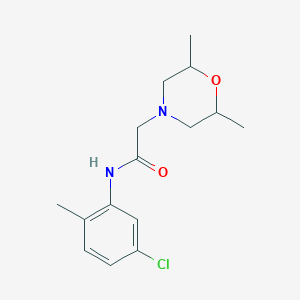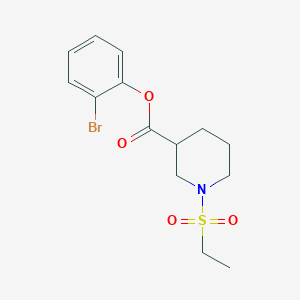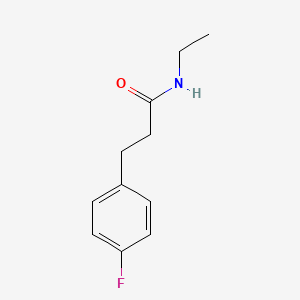
N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as CDMMA, is a chemical compound with potential applications in the field of medicine and pharmacology. This compound belongs to the class of acetamides and is synthesized using specific methods. The scientific research conducted on CDMMA has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for potential applications.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of specific kinases, such as AKT and ERK, which play a critical role in cancer cell survival and proliferation. This compound has also been shown to inhibit the production of specific cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell proliferation and the reduction of inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide in lab experiments include its high purity, low toxicity to normal cells, and potential applications in the treatment of cancer and inflammation. However, the limitations of using this compound in lab experiments include the need for specific synthesis methods and the potential for off-target effects.
Orientations Futures
There are several potential future directions for the study of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, including its potential use in combination with other anti-cancer agents, its potential use in the treatment of specific types of cancer, and its potential use in the treatment of other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2,6-dimethylmorpholine. The final step involves the reaction of the resulting intermediate with acetic anhydride to form this compound. This method yields a pure form of this compound with high yield and purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has shown significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-4-5-13(16)6-14(10)17-15(19)9-18-7-11(2)20-12(3)8-18/h4-6,11-12H,7-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFCCVAPDVAPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B5320293.png)
![3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5320309.png)
![4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5320329.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5320342.png)


![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-piperidin-1-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5320353.png)
![4-methyl-6-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5320358.png)

![6-[3-(aminocarbonyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5320378.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(2-methoxyethoxy)acetyl]-1,4-diazepane](/img/structure/B5320382.png)
![N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5320391.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5320396.png)